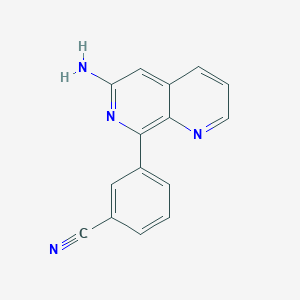

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile

Übersicht

Beschreibung

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is an organic compound with the molecular formula C15H10N4. It is a derivative of naphthyridine and benzonitrile, characterized by the presence of an amino group at the 6th position of the naphthyridine ring and a nitrile group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile typically involves the coupling of 6-amino-1,7-naphthyridine with 3-cyanophenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0), and a base like sodium carbonate. The reaction mixture is usually degassed under an inert atmosphere, such as argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Wirkmechanismus

The mechanism of action of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrile groups allows for interactions with various biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(6-Amino-1,8-naphthyridin-8-yl)benzonitrile: Similar structure but with a different position of the amino group.

3-(6-Nitro-1,7-naphthyridin-8-yl)benzonitrile: Contains a nitro group instead of an amino group.

3-(6-Methyl-1,7-naphthyridin-8-yl)benzonitrile: Contains a methyl group instead of an amino group.

Uniqueness

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is unique due to the specific positioning of the amino and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug design and materials science .

Biologische Aktivität

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is an organic compound characterized by the presence of a naphthyridine moiety linked to a benzonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the amino and nitrile groups, are believed to enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression. The mechanism of action may involve:

- Binding to Enzymes: It may inhibit specific kinases involved in cancer progression.

- Modulation of Receptors: Interaction with receptors can alter signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted its effectiveness in inhibiting bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has shown promise as a kinase inhibitor, particularly targeting the c-Met pathway. In vitro studies demonstrated that it significantly reduced the phosphorylation levels of c-Met and AKT proteins in a dose-dependent manner, indicating its potential to inhibit cancer cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against MRSA | |

| Kinase Inhibition | Reduced c-Met phosphorylation | |

| Anticancer | Inhibited cell proliferation in cancer models |

Case Studies

- Antibacterial Study : A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth, particularly against resistant strains like MRSA.

- Anticancer Evaluation : In a preclinical study assessing the compound's effect on c-Met-dependent tumors, it was found that treatment led to a decrease in tumor growth rates in mouse models. This study emphasized the compound's potential as a therapeutic agent for cancers associated with c-Met overexpression .

Eigenschaften

IUPAC Name |

3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c16-9-10-3-1-4-11(7-10)15-14-12(5-2-6-18-14)8-13(17)19-15/h1-8H,(H2,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMDNJKKPUCYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C3C(=CC(=N2)N)C=CC=N3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.